molecular formula C16H22INO2 B14511261 3-(2'-Methylpiperidino)propyl o-iodobenzoate CAS No. 63916-88-1

3-(2'-Methylpiperidino)propyl o-iodobenzoate

Cat. No.: B14511261
CAS No.: 63916-88-1
M. Wt: 387.26 g/mol
InChI Key: CYJRWJOMFVGVDK-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl o-iodobenzoate is a chemical compound with the molecular formula C16H22INO2 and a molecular weight of 387.26 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an iodobenzoate ester moiety

Preparation Methods

The synthesis of 3-(2’-Methylpiperidino)propyl o-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours until the desired product is formed.

Chemical Reactions Analysis

3-(2’-Methylpiperidino)propyl o-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the o-iodobenzoate moiety can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl o-iodobenzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl o-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the iodobenzoate ester moiety can interact with specific binding sites on the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the target molecule being studied.

Comparison with Similar Compounds

3-(2’-Methylpiperidino)propyl o-iodobenzoate can be compared with other similar compounds, such as:

    3-(2’-Methylpiperidino)propyl benzoate: This compound lacks the iodine atom in the benzoate moiety, which can significantly affect its reactivity and applications.

    3-(2’-Methylpiperidino)propyl p-toluenesulfonate:

Properties

CAS No.

63916-88-1

Molecular Formula

C16H22INO2

Molecular Weight

387.26 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 2-iodobenzoate

InChI

InChI=1S/C16H22INO2/c1-13-7-4-5-10-18(13)11-6-12-20-16(19)14-8-2-3-9-15(14)17/h2-3,8-9,13H,4-7,10-12H2,1H3

InChI Key

CYJRWJOMFVGVDK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2I

Origin of Product

United States

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